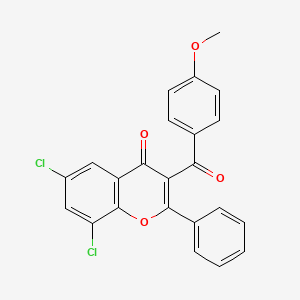![molecular formula C10H14N4O4S B12525221 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) CAS No. 655249-42-6](/img/structure/B12525221.png)
5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a sulfanediylbis(methylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) typically involves the following steps:
Formation of Imidazolidine-2,4-dione Rings: The imidazolidine-2,4-dione rings can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide.
Formation of Sulfanediylbis(methylene) Bridge: The sulfanediylbis(methylene) bridge can be introduced by reacting the imidazolidine-2,4-dione rings with a suitable sulfanediylbis(methylene) precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized using statistical experimental design and multivariate regression to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine-2,4-dione rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazolidine-2,4-dione rings.
Substitution: Substituted imidazolidine-2,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylimidazolidine-2,4-dione: A simpler analog with similar structural features.
5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione: A derivative with a bulky substituent on the imidazolidine ring.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is unique due to the presence of the sulfanediylbis(methylene) bridge, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
655249-42-6 |
|---|---|
Molekularformel |
C10H14N4O4S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
5-methyl-5-[(4-methyl-2,5-dioxoimidazolidin-4-yl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O4S/c1-9(5(15)11-7(17)13-9)3-19-4-10(2)6(16)12-8(18)14-10/h3-4H2,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI-Schlüssel |
WSIFBSPFAMWBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)CSCC2(C(=O)NC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)

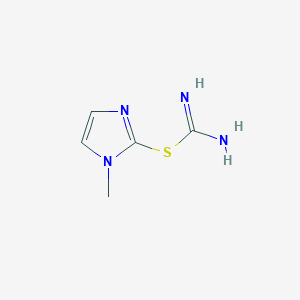

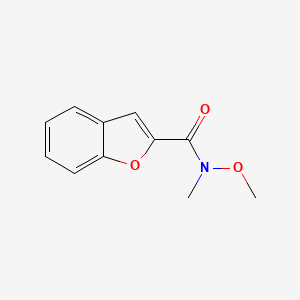
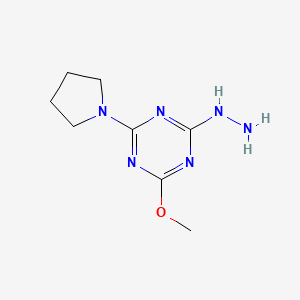
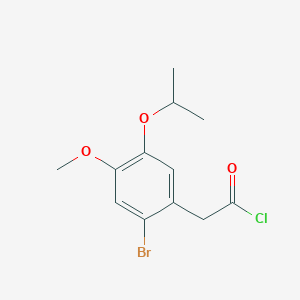
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
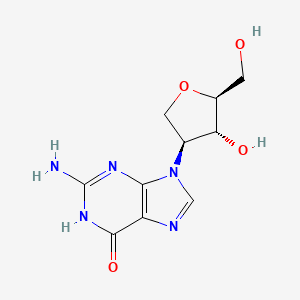
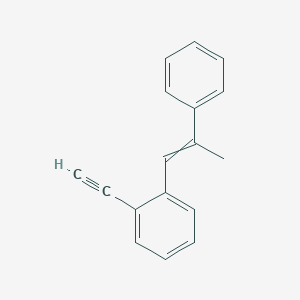
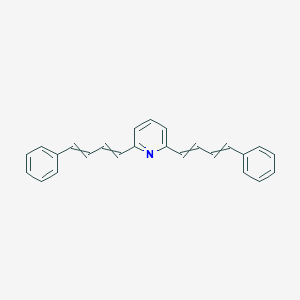
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
